molecular formula C11H14N4 B1309622 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 852627-78-2

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1309622
CAS No.: 852627-78-2
M. Wt: 202.26 g/mol
InChI Key: AQOMRKUKXBCFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine is a versatile and privileged molecular scaffold in medicinal chemistry and drug discovery research. This bifunctional heterocycle combines a triazolopyridine core, which is a known bioisostere for purines, with a piperidine moiety, offering multiple vectors for chemical modification and interaction with biological targets. Its primary research value lies in its application as a key intermediate for the synthesis of potent and selective kinase inhibitors. Kinases are critical signaling proteins, and inhibitors targeting them are sought for oncology and inflammatory disease research. Furthermore, the compound's structural features are highly relevant in central nervous system (CNS) drug discovery, as the piperidine-triazole motif is frequently found in ligands for various neuroreceptors . Researchers utilize this compound to develop novel probes and therapeutic candidates, leveraging its rigid, planar triazolopyridine system for potential intercalation or stacking interactions and the basic piperidine nitrogen for salt bridge formation in target binding pockets. The mechanism of action for derivatives of this scaffold is target-dependent; for example, analogs have been designed to act by occupying the ATP-binding pocket of specific kinases, thereby modulating downstream signaling pathways. This product is intended for research purposes in laboratory settings only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9/h1-3,8-9,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOMRKUKXBCFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407159
Record name 3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852627-78-2
Record name 3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution

A chlorinated triazolopyridine intermediate (e.g., 7-chloro-triazolo[4,3-a]pyridine) undergoes substitution with piperidin-4-amine:

  • Conditions : Piperidin-4-amine, K₂CO₃, dimethylformamide (DMF), 80°C.
  • Yield : Analogous substitutions achieve >70% yield.

Reductive Amination

A ketone or aldehyde group on the triazolopyridine core reacts with piperidin-4-amine under reductive conditions:

  • Reagents : NaBH₃CN or H₂/Pd-C in methanol.
  • Example : Synthesis of piperidinyl-substituted triazolopyrimidines via similar methods achieved 60–80% yields.

Coupling Reactions

Amide Bond Formation

A triazolopyridine carboxylic acid derivative couples with piperidin-4-amine:

  • Reagents : HBTU, DIPEA, DMF.
  • Yield : Reported for analogous amides: 50–75%.

Suzuki–Miyaura Cross-Coupling

A boronic ester-functionalized triazolopyridine reacts with a piperidin-4-yl halide:

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, toluene/ethanol.
  • Application : Used for introducing aromatic and heteroaromatic groups.

Comparative Analysis of Methods

Method Key Step Yield Range Complexity
Cyclization with TMS-N₃ Mitsunobu reaction 70–95% Moderate
One-pot aldehyde condensation Hydrazone cyclization 60–85% Low
Nucleophilic substitution SNAr reaction 60–75% Low
Amide coupling Peptide coupling 50–75% High

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with the [1,2,4]triazolo[4,3-a]pyridine framework exhibit notable antimicrobial properties. For instance, derivatives of this scaffold have been synthesized and evaluated for their efficacy against various bacterial strains. Studies have demonstrated that certain triazolo-pyridine derivatives possess significant antibacterial activity, making them potential candidates for the development of new antibiotics .

Antimalarial Properties

A series of triazolo[4,3-a]pyridine compounds have been investigated for their antimalarial activity. In vitro studies revealed that specific derivatives showed promising inhibitory concentrations against Plasmodium falciparum, the causative agent of malaria. Notably, compounds with sulfonamide groups exhibited IC50 values as low as 2.24 μM, suggesting their potential as lead compounds in antimalarial drug discovery .

Anticancer Activity

The [1,2,4]triazolo[4,3-a]pyridine scaffold has also been explored for anticancer applications. Certain derivatives have shown selective inhibition of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The ability of these compounds to target specific pathways in cancer cells positions them as potential chemotherapeutic agents .

Enzyme Inhibition

The mechanism of action for many triazolo[4,3-a]pyridine derivatives involves the inhibition of critical enzymes associated with disease pathways. For example, some compounds have been identified as selective inhibitors of Janus kinase 1 (JAK1), which plays a crucial role in inflammatory processes and cancer progression. This selectivity is pivotal for minimizing side effects while maximizing therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities and modes of interaction between these compounds and their biological targets. Such studies provide valuable insights into optimizing chemical structures for enhanced activity and specificity against targeted enzymes or receptors .

Synthetic Routes

The synthesis of 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies include microwave-assisted protocols that enhance yield and reduce reaction times while being environmentally friendly .

Case Studies

Several case studies highlight the successful application of these compounds in preclinical models:

  • A study demonstrated the effectiveness of a specific derivative in reducing tumor growth in xenograft models.
  • Another investigation focused on the antimalarial activity of synthesized triazolo-pyridines against drug-resistant strains of Plasmodium falciparum, showcasing their potential in addressing current treatment challenges in malaria therapy.

Summary Table of Biological Activities

Biological ActivityCompound DerivativesIC50 ValuesReferences
AntibacterialVarious triazolo-pyridinesVaries by strain ,
AntimalarialSulfonamide derivatives2.24 μM ,
AnticancerSelective JAK1 inhibitorsVaries by cell line ,

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Impact of Substituents on Bioactivity

  • Piperidine vs. Sulfonyl Groups : The sulfonyl group in 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}-[1,2,4]triazolo[4,3-a]pyridine enhances binding affinity to kinases and receptors compared to the parent compound, likely due to increased electron-withdrawing effects and steric interactions .
  • Carboxylic Acid Derivatives : 2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid exhibits antimicrobial activity absent in the piperidine-substituted analog, highlighting the role of the carboxylic acid group in disrupting bacterial membranes .
  • Fused Ring Systems : Compounds like 7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (triazole-pyrimidine core) show antiviral activity, whereas triazolo-pyridine derivatives are more commonly associated with kinase inhibition .

Pharmacokinetic and Selectivity Profiles

  • Metabolic Stability : The piperidine ring in 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine improves metabolic stability compared to analogs with bulkier substituents (e.g., trifluoromethyl groups), which may undergo faster hepatic clearance .
  • Target Selectivity : The compound’s selectivity for enzymes like JAK2 or RORγt is distinct from triazolopyridazine derivatives (e.g., 1-[3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide), which often target tyrosine kinases .

Biological Activity

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4C_{11}H_{14}N_{4} with a molecular weight of approximately 202.26 g/mol. The compound features a triazolo-pyridine core that is fused with a piperidine ring. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

PropertyValue
Molecular FormulaC11H14N4C_{11}H_{14}N_{4}
Molecular Weight202.26 g/mol
CAS Number852627-78-2

Biological Activity

Research indicates that compounds containing the triazolo[4,3-a]pyridine structure exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds similar to this compound have shown promising antimicrobial properties. For instance, derivatives with modifications in the piperidine ring have been tested against various bacterial strains and demonstrated significant inhibitory effects .
  • Anticancer Potential : The compound's ability to inhibit tumor cell proliferation has been evaluated in vitro. Studies suggest that it may induce apoptosis in cancer cells through specific pathways involving cell cycle arrest .
  • Neuropharmacological Effects : Some derivatives have been identified as potential modulators for neurological disorders by interacting with neurotransmitter receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that:

  • Substituents on the Piperidine Ring : Variations in the piperidine substituents significantly affect the compound's potency and selectivity towards specific biological targets.
  • Triazole Modification : Alterations in the triazole moiety can enhance solubility and bioavailability while maintaining or improving biological efficacy .

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Study on Antimicrobial Activity : A recent study assessed the antibacterial efficacy of various derivatives against resistant strains of bacteria. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics .
  • Cancer Cell Line Testing : In vitro assays using breast cancer cell lines revealed that specific analogs of this compound could reduce cell viability by over 50% at micromolar concentrations .

Q & A

Q. What are the common synthetic routes for 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, and how do their yields and conditions compare?

  • Methodological Answer : The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. Two prominent methods include:
  • Sodium hypochlorite (NaOCl)-mediated oxidation : Performed in ethanol at room temperature for 3 hours, achieving 73% yield with high purity after alumina plug filtration .
  • Iodine (I₂)-catalyzed oxidative coupling : Using tert-butyl hydroperoxide (TBHP) as an oxidant in 1,4-dioxane, yielding 74% under optimized conditions .
    Comparison: NaOCl offers a greener profile (ethanol solvent, room temperature), while I₂/TBHP provides flexibility in substrate scope but requires elevated temperatures.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regioselectivity of triazole-pyridine fusion and piperidine substitution. For example, aromatic protons in the pyridine ring resonate at δ 7.2–8.5 ppm, while piperidine protons appear as multiplet signals around δ 1.5–3.0 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • X-ray crystallography : Resolves ambiguities in stereochemistry and ring fusion, as demonstrated for related triazolopyridine derivatives .

Q. How does the choice of oxidant impact the efficiency of triazolopyridine ring formation?

  • Methodological Answer : Oxidants influence reaction kinetics and side-product formation:
  • NaOCl : Environmentally benign, minimizes toxic byproducts (e.g., avoids Cr(VI) or DDQ hazards) but may require longer reaction times .
  • TBHP/I₂ : Enables radical-mediated pathways, accelerating cyclization but risking over-oxidation of sensitive functional groups .
    Key data: Comparative studies show NaOCl achieves >70% yield in 3 hours, whereas DDQ (a stronger oxidant) may degrade substrates .

Advanced Research Questions

Q. What strategies can optimize reaction conditions to enhance yield and purity in large-scale synthesis?

  • Methodological Answer :
  • Catalyst screening : I₂ outperforms N-iodosuccinimide (NIS) or TBAI in TBHP-mediated reactions (74% vs. <5% yield) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) inhibit cyclization due to poor solubility of intermediates; ethanol or 1,4-dioxane are preferred .
  • Purification : Alumina chromatography effectively removes unreacted hydrazines, while recrystallization from ethanol/water improves crystallinity .

Q. How can conflicting data on biological activity of triazolopyridines be resolved through mechanistic studies?

  • Methodological Answer :
  • Structure-activity relationship (SAR) analysis : Modify substituents on the piperidine or triazole rings to isolate pharmacophores. For example, electron-withdrawing groups on the phenyl ring enhance antimicrobial activity .
  • Enzyme inhibition assays : Test against target enzymes (e.g., kinase or protease panels) to identify binding modes. Cross-validate with computational docking to explain discrepancies in reported IC₅₀ values .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Methodological Answer :
  • Limitations :

Low regioselectivity in unsymmetrical substrates.

Sensitivity of ethynyl or amino groups to oxidation .

  • Solutions :
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for ethynyl moieties during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity for thermally unstable intermediates .

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

  • Methodological Answer :
  • DFT calculations : Model transition states of cyclization reactions to identify rate-limiting steps (e.g., N–N bond formation in hydrazine intermediates) .
  • Molecular dynamics (MD) : Simulate binding interactions with biological targets (e.g., G-protein-coupled receptors) to prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.